(S)-1-(3-Chloro-4-methylphenyl)ethanamine
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Overview
Description
(S)-1-(3-Chloro-4-methylphenyl)ethanamine is a chiral amine compound characterized by the presence of a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-4-methylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby eliminating the need for chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-4-methylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
(S)-1-(3-Chloro-4-methylphenyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-(3-Chloro-4-methylphenyl)ethanamine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-(3-Chloro-4-methylphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for the development of selective pharmaceuticals and research tools.
Biological Activity
(S)-1-(3-Chloro-4-methylphenyl)ethanamine, also known as (S)-1-(3-chloro-4-methylphenyl)ethylamine, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C9H12ClN
- Molecular Weight: 171.65 g/mol
Synthesis Methods
The synthesis of this compound typically involves a chiral resolution process from a racemic mixture. Common methods include:
- Chiral Chromatography: This technique separates enantiomers based on their interactions with a chiral stationary phase.
- Asymmetric Synthesis: Utilizing specific catalysts or reagents that favor the formation of one enantiomer over the other.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant-like Effects: Studies have shown that this compound can influence serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .
- Anti-inflammatory Activity: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- Monoamine Transporters: The compound acts as a substrate for monoamine transporters, influencing the reuptake of neurotransmitters such as serotonin and dopamine.
- Receptor Binding Affinity: It exhibits binding affinity for various receptors, including adrenergic and histaminergic receptors, which may contribute to its pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antidepressant Activity Assessment:
- Anti-inflammatory Effects:
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(R)-1-(3-Chloro-4-methylphenyl)ethanamine | R-enantiomer | Less potent antidepressant effects |
2-Methylphenethylamine | 2-Methyl | Moderate anti-inflammatory properties |
This table highlights the differences in biological activity between this compound and its analogs.
Properties
IUPAC Name |
(1S)-1-(3-chloro-4-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIRSRKHNYYKOM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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